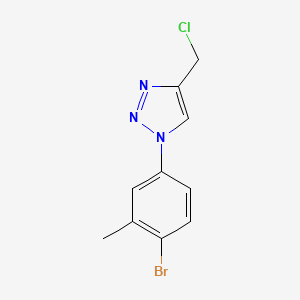

1-(4-bromo-3-methylphenyl)-4-(chloromethyl)-1H-1,2,3-triazole

Description

Properties

IUPAC Name |

1-(4-bromo-3-methylphenyl)-4-(chloromethyl)triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrClN3/c1-7-4-9(2-3-10(7)11)15-6-8(5-12)13-14-15/h2-4,6H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPGPTCJINZTJFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C=C(N=N2)CCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-bromo-3-methylphenyl)-4-(chloromethyl)-1H-1,2,3-triazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on available literature and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromo-3-methylphenyl azide with chloromethyl derivatives under controlled conditions. The reaction yields the triazole ring structure that is crucial for its biological activity.

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi. The presence of halogen substituents (like bromine and chlorine) is believed to enhance this activity by increasing the lipophilicity and electronic properties of the molecule.

| Compound | Microbial Strains Tested | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli, S. aureus | 15-20 |

| Control (No treatment) | - | 0 |

Cytotoxicity

Cytotoxicity assays have been conducted to evaluate the effects of this compound on cancer cell lines. Preliminary results suggest that it may possess antiproliferative properties against specific cancer cells, potentially through mechanisms involving apoptosis induction.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | 10.5 | Apoptosis induction |

| HeLa (cervical cancer) | 12.3 | Cell cycle arrest |

Case Studies

Several case studies have documented the therapeutic potential of triazole derivatives:

- Case Study on Antifungal Activity : A study demonstrated that a related triazole compound effectively inhibited Candida species growth in vitro, suggesting similar potential for this compound against fungal infections.

- Case Study on Anticancer Activity : In vivo studies showed that related compounds reduced tumor size in murine models of breast cancer when administered at specific dosages, indicating a promising avenue for further research into this compound's efficacy as an anticancer agent.

Mechanistic Insights

The biological activity of triazoles is often linked to their ability to interfere with key cellular processes:

- Enzyme Inhibition : Triazoles may inhibit enzymes involved in nucleic acid synthesis or metabolic pathways critical for microbial survival.

- Cell Cycle Disruption : Evidence suggests that these compounds can disrupt normal cell cycle progression in cancer cells, leading to increased apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Steric Properties

Halogenated Phenyl Derivatives

- 1-[4-Chloro-3-(trifluoromethyl)phenyl]-4-phenyl-1H-1,2,3-triazole (): The trifluoromethyl group is strongly electron-withdrawing, increasing the electrophilicity of the triazole ring compared to the bromo-methylphenyl group in the target compound. Crystallographic data (Monoclinic, C2/c) reveal a planar triazole ring with intermolecular π-π stacking, influenced by the trifluoromethyl group’s polarity .

- 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole ():

Chloromethyl-Substituted Triazoles

- 1-(4-(Chloromethyl)phenyl)-1H-1,2,3-triazole (): Lacks the bromo and methyl groups, reducing steric hindrance.

Physicochemical Properties

Key Research Findings

Synthetic Flexibility : The target compound’s chloromethyl group allows further functionalization (e.g., nucleophilic substitution), a feature shared with ’s analog but distinct from halogenated phenyl derivatives () .

Electronic Modulation : Bromine’s electron-withdrawing effect may enhance stability in biological environments compared to chlorine or fluorine .

Structural Insights : Crystal data from isostructural compounds () suggest that bulky substituents like bromo-methylphenyl could disrupt π-π stacking, impacting solid-state properties .

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(4-bromo-3-methylphenyl)-4-(chloromethyl)-1H-1,2,3-triazole generally involves:

- Construction or functionalization of the 1H-1,2,3-triazole core.

- Introduction of the 4-bromo-3-methylphenyl substituent at the N-1 position.

- Installation of the chloromethyl group at the 4-position of the triazole ring.

The key challenge lies in selective substitution at the triazole ring positions and maintaining the integrity of the aromatic substituent.

Preparation of the 1-(4-bromo-3-methylphenyl) Substituent

The 4-bromo-3-methylphenyl moiety can be introduced via nucleophilic substitution or coupling reactions involving appropriately substituted anilines or halogenated benzyl derivatives:

- Starting from 4-bromo-3-methylbenzyl halides or bromides, nucleophilic substitution with the triazole nitrogen can be performed.

- Alternatively, cross-coupling reactions such as Buchwald-Hartwig amination or copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be used to attach the 4-bromo-3-methylphenyl group to the triazole ring.

Formation of the 1H-1,2,3-Triazole Core

The 1,2,3-triazole ring is commonly synthesized through Huisgen 1,3-dipolar cycloaddition between azides and alkynes. For substituted triazoles:

- Azides derived from 4-bromo-3-methylbenzyl precursors can be reacted with chloromethyl alkynes or equivalents.

- Alternatively, pre-formed triazole rings can be functionalized at the 4-position by lithiation and subsequent electrophilic substitution.

Introduction of the Chloromethyl Group at the 4-Position

The chloromethyl substituent at the 4-position of the triazole ring can be introduced by:

- Chloromethylation reactions using chloromethyl methyl ether or related reagents on the triazole ring.

- Halomethylation via nucleophilic substitution of hydroxymethyl or formyl intermediates.

- Direct lithiation of the triazole ring at the 4-position followed by reaction with chloromethyl electrophiles.

Detailed Preparation Method from Patent Literature

While direct preparation methods for this exact compound are scarce, related methodologies for substituted triazoles provide insight:

Research Findings and Analysis

- Selectivity : Lithiation at the triazole ring allows regioselective substitution at the 4-position, enabling chloromethyl group introduction without affecting the N-1 substituent.

- Reagents : Strong bases such as lithium diisopropylamide (LDA) or n-butyllithium in aprotic solvents (e.g., tetrahydrofuran) are critical for lithiation steps.

- Temperature Control : Low temperatures (e.g., -78 °C) are necessary during lithiation to prevent side reactions.

- Protection Strategies : Protection of sensitive positions on the triazole ring may be required to avoid over-substitution or isomerization.

- Yield and Purity : Optimized reaction times and stoichiometry improve yields; purification typically involves recrystallization or chromatography.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions/Values | Notes |

|---|---|---|

| Base for lithiation | n-Butyllithium or LDA | Used at low temperature (-78 °C) |

| Solvent | Tetrahydrofuran (THF), ethanol | Dry, aprotic solvents preferred |

| Temperature | 0 to -78 °C | Controls regioselectivity and side reactions |

| Electrophile for chloromethylation | Chloromethyl methyl ether or chloromethyl halides | Introduces chloromethyl group |

| Reaction time | 1–6 hours | Depends on step and scale |

| Purification | Chromatography, recrystallization | To obtain high purity product |

Q & A

Q. What are the standard synthetic routes for 1-(4-bromo-3-methylphenyl)-4-(chloromethyl)-1H-1,2,3-triazole, and how can regioselectivity be controlled?

The compound is typically synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method for 1,4-disubstituted triazoles. Key steps include:

- Using terminal alkynes (e.g., propargyl chloride derivatives) and azides (e.g., 4-bromo-3-methylphenyl azide) under Cu(I) catalysis (e.g., CuSO₄/Na ascorbate) in aqueous or organic solvents at 50–80°C .

- Regioselectivity is ensured by Cu(I), which favors 1,4-substitution. Advanced catalysts like Ag-Zn nanoheterostructures can further optimize yield and regioselectivity in one-pot reactions .

- Post-synthesis purification involves gradient elution chromatography (e.g., CH₂Cl₂/MeOH) and HPLC to isolate the target compound .

Q. What spectroscopic and analytical methods are used to confirm the structure and purity of this compound?

- 1H/13C NMR : Assign peaks based on substituent effects. For example, the chloromethyl (–CH₂Cl) group appears at δ ~4.5–5.5 ppm (1H NMR) and δ ~40–45 ppm (13C NMR) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm .

- X-ray crystallography : Resolve crystal packing and confirm stereochemistry using SHELX programs (e.g., SHELXL for refinement) .

- HPLC : Validate purity (>95%) with reverse-phase C18 columns and UV detection .

Q. How can chromatographic methods be optimized for purifying this compound?

- Use silica gel chromatography with CH₂Cl₂/MeOH gradients (e.g., 5:1 to 4:1 v/v) to separate polar byproducts .

- For challenging separations (e.g., regioisomers), employ preparative HPLC with acetonitrile/water mobile phases and 0.1% TFA as an ion-pairing agent .

Advanced Research Questions

Q. How can computational modeling guide the interpretation of conflicting crystallographic or NMR data?

- For crystallographic discrepancies (e.g., disordered Cl atoms), use SHELXL’s PART and SUMP commands to refine partial occupancies .

- Compare DFT-calculated NMR chemical shifts (e.g., via Gaussian) with experimental data to resolve ambiguities in peak assignments .

Q. What strategies are effective in studying the biological activity of this compound, given its structural similarity to known bioactive triazoles?

- Targeted assays : Screen against kinases (e.g., pJNK) or microbial targets (e.g., enoyl-ACP reductase) using analogs as positive controls .

- SAR studies : Modify the chloromethyl or bromophenyl groups to assess impact on activity. For example, replace –CH₂Cl with –CH₂OH to evaluate cytotoxicity changes .

Q. How do non-covalent interactions (e.g., π-π stacking, halogen bonding) influence the crystal packing of this compound?

- Analyze X-ray data (e.g., C–H···N/F interactions, π-π distances ~3.5–4.0 Å) to identify stabilization forces. For example, bromine’s σ-hole can drive halogen bonding with electron-rich triazole nitrogens .

- Use Mercury software to visualize Hirshfeld surfaces and quantify interaction contributions .

Q. What experimental and computational approaches validate the regiochemical outcome of CuAAC for this compound?

- NOESY NMR : Detect proximity between the bromophenyl group and triazole protons to confirm 1,4-regiochemistry .

- DFT calculations : Compare activation energies of 1,4- vs. 1,5-triazole pathways to rationalize Cu(I)’s regioselective influence .

Q. How can researchers address low yields in large-scale synthesis of this compound?

- Optimize catalyst loading (e.g., 5–10 mol% Cu(I)) and solvent systems (e.g., THF/H₂O) to enhance reaction efficiency .

- Implement flow chemistry for improved heat/mass transfer and reduced side reactions .

Q. What are the challenges in resolving racemic mixtures or tautomeric forms of this compound?

Q. How can structural modifications improve solubility without compromising bioactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.